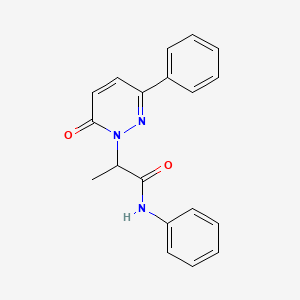

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylpropanamide

Description

2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylpropanamide is a heterocyclic organic compound featuring a pyridazinone core (a six-membered ring with two nitrogen atoms and a ketone group) substituted with a phenyl group at position 3 and a propanamide linkage at position 1. Its molecular formula is C₁₉H₁₇N₃O₂, with a molecular weight of 319.36 g/mol. The compound’s structure combines aromaticity (phenyl group) and polarity (amide and ketone groups), contributing to its solubility and reactivity .

Properties

IUPAC Name |

2-(6-oxo-3-phenylpyridazin-1-yl)-N-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c1-14(19(24)20-16-10-6-3-7-11-16)22-18(23)13-12-17(21-22)15-8-4-2-5-9-15/h2-14H,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSKSVVXKQOZGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1)N2C(=O)C=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Pyridazinone Ring: The initial step involves the cyclization of appropriate precursors to form the pyridazinone ring. This can be achieved by reacting hydrazine derivatives with diketones under acidic or basic conditions.

Introduction of Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts acylation or alkylation reactions. These reactions require the use of catalysts such as aluminum chloride (AlCl3) and are carried out under anhydrous conditions.

Formation of Propanamide Moiety: The final step involves the coupling of the pyridazinone derivative with a phenylpropanamide precursor. This can be achieved through amide bond formation using reagents like carbodiimides (e.g., DCC) or coupling agents like EDCI.

Industrial Production Methods

Industrial production of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylpropanamide may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the keto group in the pyridazinone ring, converting it to a hydroxyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridazinone ring and phenyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted pyridazinone derivatives depending on the reagents used.

Scientific Research Applications

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylpropanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active molecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry: Utilized in the development of new materials, such as polymers and advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The pyridazinone scaffold is widely explored in medicinal chemistry due to its versatility. Below is a detailed comparison of structural analogs, highlighting key differences in substituents, molecular properties, and biological activities.

Structural and Functional Group Variations

Table 1: Comparative Analysis of Pyridazinone Derivatives

Impact of Substituents on Reactivity and Bioactivity

- Electron-Withdrawing Groups (e.g., Cl) : The chlorophenyl analog (C₁₉H₁₆ClN₃O₂) exhibits stronger hydrogen-bonding interactions with target proteins, enhancing inhibitory activity against kinases compared to the parent compound .

- Methoxy Groups : The 3,5-dimethoxyphenyl derivative (C₂₁H₂₁N₃O₄) shows increased solubility in polar solvents due to the electron-donating methoxy groups, which also contribute to antioxidant properties .

- Heterocyclic Additions : Thiophene (in C₁₆H₁₆N₆O₂S) introduces sulfur-based interactions, improving binding to bacterial enzymes .

Pharmacokinetic and Physicochemical Properties

Table 2: Physicochemical Comparison

| Compound | Molecular Weight (g/mol) | LogP* | Water Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| Target Compound | 319.36 | 2.8 | 0.15 | 180–182 |

| N-(2-Chlorophenyl)-... | 353.80 | 3.5 | 0.09 | 195–197 |

| N-(3,5-Dimethoxyphenyl)-... | 379.40 | 2.2 | 0.45 | 210–212 |

| Methyl (6-oxo-3-phenyl...) | 245.24 | 1.9 | 0.22 | 165–167 |

*LogP: Partition coefficient (octanol/water).

- Lipophilicity : The chlorophenyl derivative’s higher LogP (3.5) suggests better membrane permeability but lower aqueous solubility .

- Thermal Stability : Methoxy-substituted compounds (e.g., C₂₁H₂₁N₃O₄) exhibit higher melting points due to intermolecular hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.